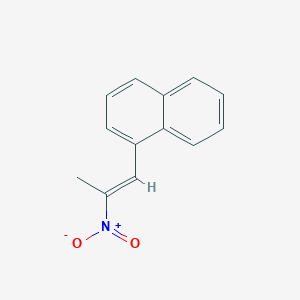

1-(2-Nitroprop-1-en-1-yl)naphthalene

Description

1-(2-Nitroprop-1-en-1-yl)naphthalene is a nitro-substituted aromatic compound featuring a naphthalene core conjugated with a nitropropene moiety. This structure combines the electron-rich naphthalene system with the electron-withdrawing nitro group, creating a compound with unique electronic and steric properties. The nitropropenyl group likely enhances reactivity in condensation or addition reactions, as seen in anthracene derivatives (). Its molecular weight is expected to be higher than simpler naphthalene derivatives (e.g., 1-(2-propenyl)naphthalene, 168.23 g/mol ), due to the nitro and propenyl substituents.

Properties

CAS No. |

131981-73-2 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-[(E)-2-nitroprop-1-enyl]naphthalene |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+ |

InChI Key |

MMXWPLHUAYHYNT-MDZDMXLPSA-N |

SMILES |

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |

Isomeric SMILES |

C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |

Synonyms |

1-[(E)-2-Nitroprop-1-enyl]naphthalene; (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene |

Origin of Product |

United States |

Preparation Methods

The synthesis of E-6123 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

E-6123 undergoes various chemical reactions, including:

Oxidation: E-6123 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on E-6123.

Substitution: E-6123 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

E-6123 has several scientific research applications, including:

Chemistry: Used as a model compound to study receptor-ligand interactions.

Biology: Investigated for its role in modulating inflammatory responses by inhibiting interleukin-6 production.

Medicine: Potential therapeutic applications in treating inflammatory diseases.

Industry: Used in the development of new drugs targeting the platelet-activating factor receptor.

Mechanism of Action

E-6123 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the receptor’s activation. This inhibition prevents the downstream signaling pathways that lead to the production of interleukin-6. The molecular targets involved include the receptor itself and the associated signaling proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Anthracene Derivatives (e.g., Compounds 17j, 17k, 17l) :

These compounds feature nitropropenyl or nitrobutenyl groups attached to anthracene fused with pyrrolodione rings. For example:- 17j : (E)-13-Benzyl-9-(2-nitroprop-1-en-1-yl)anthracene derivative (m.p. 232–236°C).

- 17k : Nitrobutenyl analogue (m.p. 188–199°C).

The longer nitrobutenyl chain in 17k reduces melting points compared to 17j, suggesting increased flexibility lowers crystallinity. Substituents like benzyl or trimethoxybenzyl further modulate solubility and reactivity.

- Nitro-Substituted Naphthalenes: 1-(2-Nitrophenyl)naphthalene (CAS 5415-59-8): Molecular formula C₁₆H₁₁NO₂ (249.26 g/mol). Direct nitro attachment to the naphthalene ring contrasts with the conjugated nitropropenyl group in the target compound, likely reducing conjugation effects. 2-Methyl-1-nitronaphthalene (CAS 881-03-8): Molecular formula C₁₁H₉NO₂ (187.19 g/mol). The methyl group adjacent to the nitro substituent may sterically hinder reactions compared to the propenyl chain.

Physical and Toxicological Properties

- Melting Points and Solubility :

Nitropropenyl-substituted anthracene derivatives () exhibit higher melting points (188–236°C) than simpler nitro-naphthalenes (e.g., 2-methyl-1-nitronaphthalene), likely due to extended π-conjugation and rigid substituents. Polar solvents are less effective in nitroaldol reactions (), implying lower solubility for nitropropenyl-aromatics in polar media.

Data Tables

Table 1: Structural and Physical Comparison of Analogues

Key Research Findings

- Solvent Effects: Non-polar solvents enhance yields in nitroaldol condensations due to better stabilization of transition states.

- Toxicological Gaps : Existing data on naphthalene derivatives focus on simpler methyl or nitro analogues (); the propenyl-nitro combination in the target compound warrants specific study for metabolic and toxicokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.